![molecular formula C9H7N3S B1287401 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile CAS No. 352530-05-3](/img/structure/B1287401.png)

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile

Descripción general

Descripción

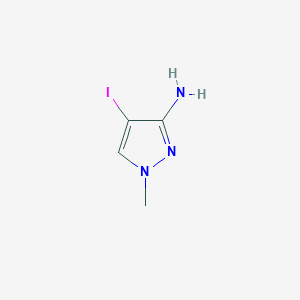

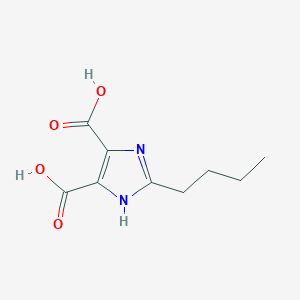

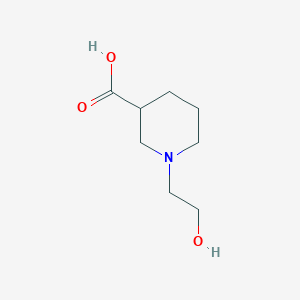

The compound 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile is a derivative of benzo[d]thiazol, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The amino group at the 2-position and the acetonitrile group at the 6-position on the benzo[d]thiazol ring system suggest potential reactivity and the ability to form various chemical bonds and interactions.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor molecules in the presence of a catalyst or under specific conditions. For example, the synthesis of complexes with a similar ligand structure was achieved by reacting benzaldehyde and 6-methoxybenzo[d]thiazol-2-amine in the presence of KCN and an acidic medium . This suggests that the synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile could also involve a nucleophilic substitution reaction or a condensation reaction under controlled conditions.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives can be characterized using various spectroscopic techniques. For instance, the characterization of a similar compound was performed using FT-IR, 1H-NMR, 13C-NMR, and X-Ray single crystal determination . These techniques could be employed to determine the molecular structure of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, providing insights into its geometry, electronic distribution, and potential sites for reactivity.

Chemical Reactions Analysis

Benzo[d]thiazol derivatives can participate in a variety of chemical reactions. For example, the reaction of 2-amino-2-thiazoline with phenylisothiocyanate in acetonitrile solution led to the formation of several products, indicating the reactivity of the amino group and the potential for cyclization and substitution reactions . Similarly, 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile could undergo reactions with electrophiles or nucleophiles, leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can be influenced by their molecular structure. For instance, the solvent effect on the SN2 reaction of a related compound was studied, showing that the reaction rate and mechanism can be significantly affected by the solvent used . The polarizability and hydrogen bonding capacity of the compound can also be analyzed using theoretical calculations such as density functional theory (DFT), which can provide information on the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties . These properties are crucial for understanding the behavior of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile in different environments and its potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Importance

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, as a derivative of 2-aminobenzothiazoles (2ABTs), is a pivotal compound in medicinal chemistry, particularly for its role in the synthesis of (thio)ureabenzothiazoles (UBTs and TBTs). These derivatives exhibit a broad spectrum of biological activities, being integral to the development of potential therapeutic agents. The combination of aminobenzothiazole with (thio)urea or guanidine groups has shown to significantly influence the physicochemical and biological properties of the resultant compounds, making them candidates for new pharmacophores. Such compounds are explored for their potential in treating various diseases, including rheumatoid arthritis and systemic lupus erythematosus, as well as serving as fungicides and herbicides. The synthetic methodologies for these compounds have been refined over decades, illustrating the chemical diversity and biological relevance of 2ABTs derivatives in drug discovery (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Applications

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile-based compounds, through further chemical modifications, have been shown to possess significant antioxidant and anti-inflammatory properties. Benzofused thiazole derivatives, for instance, have been synthesized and evaluated for their efficacy in modulating oxidative stress and inflammatory responses. Such research underscores the potential of these compounds in developing new therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Antimicrobial and Antiviral Agents

The structural moiety of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, when incorporated into benzothiazole derivatives, has shown promising antimicrobial and antiviral activities. These compounds, including Schiff bases, azo dyes, and metal complexes derived from 2-aminobenzothiazole, have demonstrated potential as candidates for new antimicrobial and antiviral agents. Their diverse modes of action against microorganisms and viruses highlight the importance of these derivatives in the search for novel therapeutic agents to combat infectious diseases, especially in the face of rising antimicrobial resistance and emerging viral pathogens (Elamin et al., 2020).

Propiedades

IUPAC Name |

2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7/h1-2,5H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYEYJEFMZZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612129 | |

| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile | |

CAS RN |

352530-05-3 | |

| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)